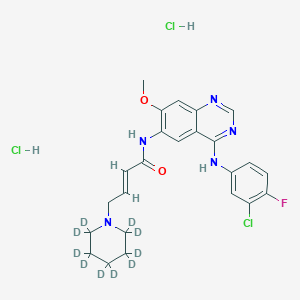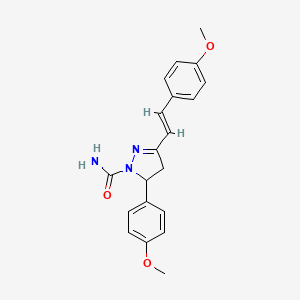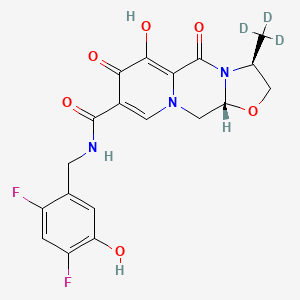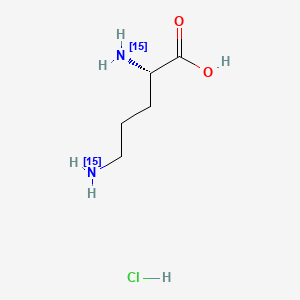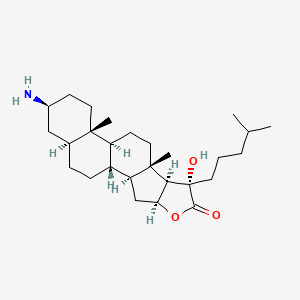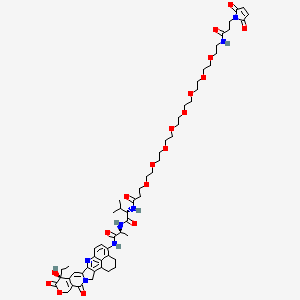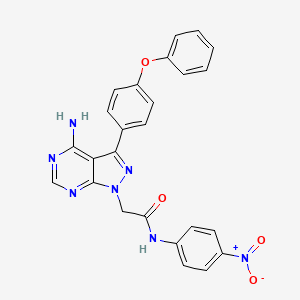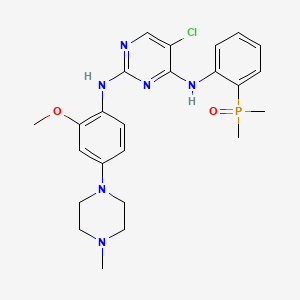
Alk-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-12 is a potent and orally active inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in inhibiting ALK with an IC50 value of 0.18 nM. Additionally, it also inhibits insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (InsR) with IC50 values of 20.3 nM and 90.6 nM, respectively .
Preparation Methods
The synthesis of Alk-IN-12 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a phosphine oxide-containing structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Alk-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Alk-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of ALK and related kinases. In biology, it helps in understanding the role of ALK in cellular signaling pathways and its implications in cancer progression. In medicine, this compound is being investigated for its potential as a therapeutic agent for ALK-positive cancers, including NSCLC. Additionally, it has applications in the development of diagnostic assays and drug screening platforms .
Mechanism of Action
The mechanism of action of Alk-IN-12 involves the inhibition of ALK, which prevents the phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT. This inhibition leads to reduced tumor cell viability and proliferation. This compound also targets IGF1R and InsR, further contributing to its antitumor activity. The molecular targets and pathways involved in its mechanism of action make it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Alk-IN-12 is unique compared to other ALK inhibitors due to its high potency and selectivity. Similar compounds include crizotinib, alectinib, brigatinib, ceritinib, and lorlatinib. Each of these compounds has its own advantages and limitations. For instance, crizotinib was the first ALK inhibitor approved for clinical use, but it has limitations in terms of resistance mutations. Alectinib and brigatinib are second-generation inhibitors with improved efficacy and safety profiles. Lorlatinib is a third-generation inhibitor designed to overcome resistance to earlier ALK inhibitors. This compound stands out due to its potent inhibition of both ALK and IGF1R/InsR, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H30ClN6O2P |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29) |
InChI Key |
YHWJHUBPWLCING-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



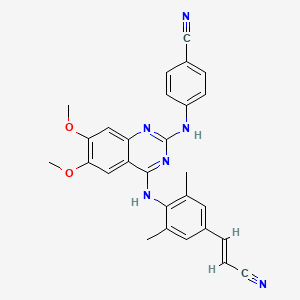
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

